![molecular formula C25H23NO5 B2685071 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2416231-62-2](/img/structure/B2685071.png)
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid” is a chemical compound with the linear formula C18H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(NC(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . The InChI representation is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 353.41 . It is a solid at room temperature .Applications De Recherche Scientifique
Novel Fluorescence Probes Development
A significant application of fluorenyl derivatives in scientific research involves the development of novel fluorescence probes for detecting reactive oxygen species (ROS) and distinguishing specific species. For instance, fluorenyl compounds have been designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase selectively. These compounds, when applied to living cells, have enabled the visualization of reactive oxygen species generated in stimulated neutrophils, providing valuable tools for biological and chemical applications (Setsukinai et al., 2003).
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the chemical structure , serves as a protective group for hydroxy-groups in synthetic chemistry. It's particularly valuable in peptide synthesis, where it protects amino acids during the assembly process. This group can be conveniently removed without affecting other sensitive functional groups, demonstrating its importance in the synthesis of complex molecules such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Metal-Ion Sensing and Bioimaging
Fluorenyl derivatives also play a crucial role in developing sensors and probes for metal-ion sensing and bioimaging. For example, specific fluorene-based compounds have been utilized for their high sensitivity to Zn2+ ions, showcasing their potential in two-photon fluorescence microscopy imaging. These applications are critical for studying biological systems and understanding metal-ion dynamics in various environmental and physiological contexts (Belfield et al., 2010).
Inhibition of Cell Adhesion Processes
Another application is in the development of compounds that inhibit cell adhesion processes, particularly in leukocytes. Fluorenylalkanoic and benzoic acids have been synthesized as anti-inflammatory agents, showing potency in inhibiting neutrophil recruitment. This application is vital in developing new therapeutic strategies for managing inflammation and related diseases (Hamilton et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16(14-30-23-13-7-6-12-21(23)24(27)28)26-25(29)31-15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,16,22H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLQAQGDWLKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2684988.png)
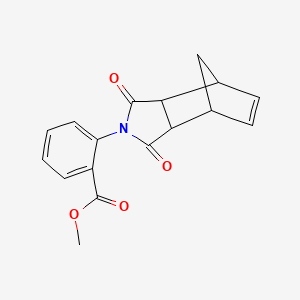

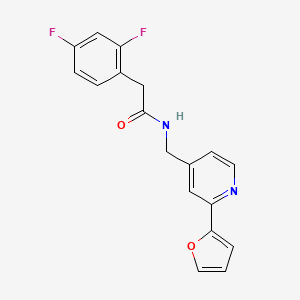
![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2684995.png)
![N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide](/img/structure/B2684997.png)


![2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2685005.png)
![2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2685006.png)
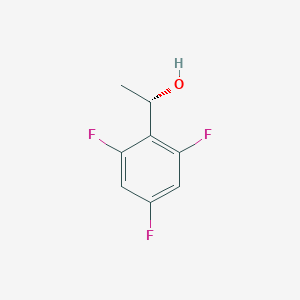
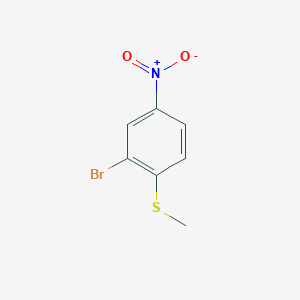
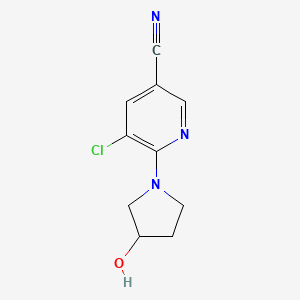
![4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2685010.png)
